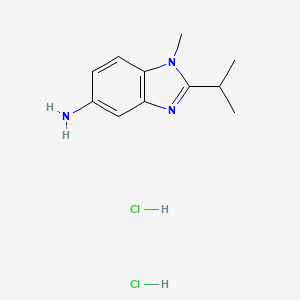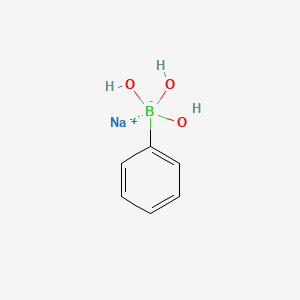
(3-Aminopyrazin-2-yl)methanol
概要
説明
“(3-Aminopyrazin-2-yl)methanol” is a chemical compound with the CAS Number: 32710-13-7. It has a molecular weight of 125.13 . It is a solid substance .
Molecular Structure Analysis
The IUPAC name for this compound is (3-amino-2-pyrazinyl)methanol . The InChI code is 1S/C5H7N3O/c6-5-4(3-9)7-1-2-8-5/h1-2,9H,3H2,(H2,6,8) .Physical And Chemical Properties Analysis
“(3-Aminopyrazin-2-yl)methanol” is a solid substance . It has a melting point of 118-120 .科学的研究の応用
Solvation Effects and Vibrational Spectra
Research on the solvation effects of aminopyrazine, which is structurally related to (3-Aminopyrazin-2-yl)methanol, shows that it forms specific structures with solvents like methanol. These structures influence the vibrational spectra of the molecule, a key aspect in understanding its chemical behavior (Yamada et al., 2012).
Excited-State Hydrogen Bonds
In another study, the excited-state hydrogen bonds of aminopyrazine in methanol were investigated. This research contributes to the understanding of how hydrogen bonding affects the electronic excited states of molecules like (3-Aminopyrazin-2-yl)methanol (Chai et al., 2013).
Catalysis in Organic Synthesis
(3-Aminopyrazin-2-yl)methanol derivatives have been explored for their role as catalysts in organic synthesis. For instance, tris(triazolyl)methanol-Cu(I) structures, which are closely related, have been shown to be highly effective in catalyzing cycloaddition reactions (Ozcubukcu et al., 2009).
Interaction with Cyclodextrins
The interaction of amino acid derivatives with cyclodextrins in methanol has been studied, providing insights into the binding constants and stoichiometry of complexes involving molecules similar to (3-Aminopyrazin-2-yl)methanol (Mrozek et al., 2002).
Methanol Detoxification
Research on methanol detoxification in Drosophila melanogaster highlights the role of enzymes like cytochrome P450 monooxygenases and catalases. These studies contribute to a broader understanding of how methanol and its derivatives are metabolized in biological systems (Wang et al., 2013).
Tautomeric Equilibrium in Nucleoside Analogues
The tautomeric properties of pyrazinone derivatives, closely related to (3-Aminopyrazin-2-yl)methanol, have been explored for their potential in forming nonstandard base pairs in nucleic acids. This research has implications for the design of new nucleoside analogues (Voegel et al., 1993).
Safety And Hazards
The compound has been classified with the signal word “Danger” and has the following hazard statements: H302, H312, H315, H318, H332, H335 . These statements indicate that the compound can be harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye damage, harmful if inhaled, and may cause respiratory irritation .
特性
IUPAC Name |
(3-aminopyrazin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c6-5-4(3-9)7-1-2-8-5/h1-2,9H,3H2,(H2,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWPAJZUYMOWGDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=N1)CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50652851 | |
| Record name | (3-Aminopyrazin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50652851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Aminopyrazin-2-yl)methanol | |
CAS RN |
32710-13-7 | |
| Record name | (3-Aminopyrazin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50652851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-aminopyrazin-2-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-chloropropanamide](/img/structure/B1387659.png)

![4-amino-5-{[benzyl(methyl)amino]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B1387662.png)


![1,4-Diazabicyclo[4.3.1]decan-2-one](/img/structure/B1387665.png)

![1,3,5-Tris[4-(trifluoromethanesulfonyloxy)-3-(trimethylsilyl)phenyl]benzene](/img/structure/B1387669.png)
![1-[(1-Tert-butyl-5-oxopyrrolidin-3-yl)carbonyl]piperidine-4-carboxylic acid](/img/structure/B1387670.png)

